molecular formula C20H25NO5 B15105821 methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B15105821
M. Wt: 359.4 g/mol
InChI Key: HLGBHZZASIOCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring The compound also features an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to the chromen-2-one core via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be achieved through a multi-step process involving the following key steps:

  • Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For example, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to form 7-hydroxy-4-methylchromen-2-one.

  • Introduction of the Azepane Ring: : The azepane ring can be introduced through a nucleophilic substitution reaction. The 7-hydroxy group of the chromen-2-one core can be converted to a leaving group, such as a tosylate, which can then be displaced by azepane in the presence of a base like potassium carbonate.

  • Esterification: : The final step involves the esterification of the carboxylic acid group at the 3-position of the chromen-2-one core with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone, resulting in the formation of 7-oxo-4-methyl-2-oxo-2H-chromen-3-yl acetate.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group, resulting in the formation of 2-hydroxy-4-methyl-2H-chromen-3-yl acetate.

    Substitution: The acetate ester group can undergo nucleophilic substitution reactions to form various derivatives, such as amides or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (Et3N) to facilitate substitution reactions.

Major Products

    Oxidation: 7-oxo-4-methyl-2-oxo-2H-chromen-3-yl acetate.

    Reduction: 2-hydroxy-4-methyl-2H-chromen-3-yl acetate.

    Substitution: Various amides or thioesters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making it a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups in the chromen-2-one core can participate in hydrogen bonding and electrostatic interactions, while the azepane ring can provide additional binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other chromen-2-one derivatives, such as:

    7-Hydroxy-4-methylchromen-2-one: Lacks the azepane ring and acetate ester, resulting in different chemical and biological properties.

    8-(Piperidin-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate: Contains a piperidine ring instead of an azepane ring, which may affect its binding affinity and biological activity.

    7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate:

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H25NO5/c1-13-14-7-8-17(22)16(12-21-9-5-3-4-6-10-21)19(14)26-20(24)15(13)11-18(23)25-2/h7-8,22H,3-6,9-12H2,1-2H3

InChI Key

HLGBHZZASIOCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCCC3)O)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.